Pga1
Description
Classification and Biochemical Context of Prostaglandin (B15479496) A1 within Eicosanoid Biology
Prostaglandin A1 (PGA1) is a biologically active lipid compound belonging to the eicosanoid family. Eicosanoids are signaling molecules derived from 20-carbon fatty acids, most notably arachidonic acid. wikipedia.orgmicrobenotes.comopenstax.org They are classified into major classes including prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins. microbenotes.comopenstax.org Prostaglandins are characterized by a 20-carbon skeleton that includes a five-membered (cyclopentane) ring. wikipedia.orglibretexts.org
The nomenclature of prostaglandins, such as this compound, provides specific structural information. The letter "A" indicates the type of substitution on the cyclopentane (B165970) ring, and the subscript "1" denotes the presence of one double bond in the hydrocarbon side chains. openstax.org Prostaglandins are synthesized in nearly all tissues and act locally as paracrine or autocrine factors, meaning they affect cells near their site of synthesis rather than being transported through the bloodstream like endocrine hormones. wikipedia.orgyoutube.com
The biosynthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane phospholipids (B1166683) by the enzyme phospholipase A2. nih.govresearchgate.net Arachidonic acid is then converted by a cyclooxygenase (COX) enzyme into an unstable intermediate, Prostaglandin H2 (PGH2). youtube.comresearchgate.net This intermediate is further metabolized by specific synthases to produce various prostaglandins, including Prostaglandin E1 (PGE1). youtube.com this compound is formed from the dehydration of PGE1. caymanchem.com
| Category | Description |
| Major Class | Eicosanoid wikipedia.org |
| Sub-Class | Prostaglandin (Prostanoid) wikipedia.org |
| Precursor | Arachidonic Acid wikipedia.orgnih.gov |
| Key Synthesis Enzyme | Cyclooxygenase (COX) nih.gov |
| Immediate Precursor | Prostaglandin E1 (PGE1) caymanchem.com |
| Chemical Feature | 20-carbon structure with a 5-carbon ring wikipedia.org |
Historical Perspectives on Prostaglandin A1 Discovery and Early Mechanistic Insights
The history of prostaglandins dates back to the 1930s, when researchers first observed that human seminal fluid could cause smooth muscle contraction. wikipedia.orgnih.gov The substance responsible was named "prostaglandin" by Swedish physiologist Ulf von Euler in 1935, who believed it originated from the prostate gland. britannica.comyoutube.com It was later determined that the seminal vesicles are the primary source of prostaglandins in semen. wikipedia.orgnih.gov
Systematic research by Sune K. Bergström and his colleagues in the mid-20th century led to the isolation and structural identification of several prostaglandins. openstax.orgnobelprize.org In 1966, Prostaglandin A1 was specifically identified as a dehydration product of PGE1 compounds found in human seminal plasma. caymanchem.com This foundational work on prostaglandins, including their biosynthesis from fatty acids, earned Bergström, Bengt I. Samuelsson, and John R. Vane the Nobel Prize in Physiology or Medicine in 1982. wikipedia.orgnobelprize.org
Early research into the mechanistic insights of this compound focused on its cardiovascular effects. Studies in the late 1960s and early 1970s demonstrated that this compound is a potent vasodilator, capable of lowering arterial blood pressure. ahajournals.orgnih.gov Experiments in conscious dogs revealed that intravenous administration of this compound caused a dose-dependent decrease in systemic vascular resistance and an increase in cardiac output and heart rate. ahajournals.orgahajournals.org It was also identified as a coronary vasodilator, increasing blood flow to the heart muscle. ahajournals.orgcapes.gov.br These early studies established this compound as a significant modulator of cardiovascular dynamics.
Overview of Prostaglandin A1's Diverse Biological Activities and Research Significance
Prostaglandin A1 has been the subject of research for its wide-ranging biological effects, extending beyond its initial characterization as a cardiovascular agent. Its significance lies in its potential therapeutic applications, particularly in oncology and renal medicine.
Key Research Areas for this compound:
Antitumor Activity: A significant area of investigation has been the growth-inhibitory effects of this compound on cancer cells. caymanchem.comnih.govnih.gov Research has shown that this compound can arrest the cell cycle at the G1 phase and suppress tumor growth. nih.gov For instance, it has demonstrated an inhibitory effect on human ovarian cancer cells. caymanchem.com While this compound itself has relatively weak activity, its structure has served as a basis for the synthesis of more potent antitumor analogs. nih.govnih.gov These analogs have shown enhanced cytotoxicity against various cancer cell lines. nih.gov
Cardiovascular Effects: this compound is a powerful vasodilator. britannica.comahajournals.org It reduces systemic vascular resistance, leading to a decrease in blood pressure. ahajournals.orgahajournals.org Concurrently, it increases cardiac output and heart rate. ahajournals.org Its ability to dilate coronary arteries suggests a role in regulating blood flow to the heart. ahajournals.orgahajournals.org
Renal Function: Research has indicated that this compound affects kidney function by causing renal vasodilation and increasing the excretion of sodium in the urine. caymanchem.com This has been observed in hypertensive patients, highlighting its potential role in blood pressure regulation through renal mechanisms. caymanchem.com
Anti-inflammatory and Neuroprotective Roles: While prostaglandins like PGE2 are often seen as pro-inflammatory, the broader family has complex roles in inflammation. nih.govmdpi.com Some studies have explored the anti-inflammatory and neuroprotective potential of A-series prostaglandins. For example, research has suggested that this compound can inhibit apoptosis (programmed cell death) in certain neuronal cell models, pointing towards a potential neuroprotective function. nih.gov
| Biological Activity | Research Findings |
| Antitumor | Induces G1 cell cycle arrest; inhibits growth of human ovarian cancer cells. caymanchem.comnih.gov Serves as a template for more potent synthetic analogs. nih.gov |
| Cardiovascular | Causes systemic vasodilation, lowers blood pressure, increases cardiac output and heart rate. ahajournals.orgahajournals.org Acts as a coronary vasodilator. ahajournals.org |
| Renal | Induces renal vasodilation and promotes sodium excretion. caymanchem.com |
| Neuroprotection | Shown to inhibit apoptosis in neuronal cell lines in some studies. nih.gov |
The diverse activities of this compound continue to make it a molecule of interest in biomedical research, offering insights into fundamental physiological processes and potential avenues for therapeutic development.
Structure
2D Structure
Properties
IUPAC Name |
7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-LDDQNKHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347314 | |
| Record name | Prostaglandin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14152-28-4 | |
| Record name | PGA1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14152-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Prostaglandin A1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014152284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14152-28-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PROSTAGLANDIN A1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYR271N44P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Prostaglandin A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Prostaglandin A1 Biosynthesis and Metabolic Pathways
Enzymatic Formation of Prostaglandin (B15479496) A1 from Arachidonic Acid Precursors
The synthesis of prostaglandins (B1171923), including PGA1, begins with the liberation of arachidonic acid from cellular membrane phospholipids (B1166683). researchgate.netresearchgate.netfishersci.ca This step is primarily catalyzed by phospholipase A2 enzymes. researchgate.netresearchgate.net Once released into the cytosol, arachidonic acid is converted into various eicosanoids depending on the cell type. biorxiv.org
Role of Cyclooxygenases (COX-1 and COX-2 Isoforms) in Prostaglandin Endoperoxide Synthesis
The initial and rate-limiting step in the biosynthesis of prostaglandins is the conversion of arachidonic acid to prostaglandin H2 (PGH2). researchgate.netbiorxiv.orgwikipedia.orgplos.orgnih.gov This crucial reaction is catalyzed by prostaglandin H synthase, also known as cyclooxygenase (COX). researchgate.netresearchgate.netwikipedia.orgnih.gov There are two main isoforms of COX enzymes in humans: COX-1 and COX-2. researchgate.netresearchgate.netbiorxiv.orgplos.orgnih.govcreative-diagnostics.com
COX-1 is generally considered a constitutive enzyme, meaning it is consistently expressed in most tissues and is involved in maintaining normal physiological functions, such as protecting gastric mucosa integrity. researchgate.netcreative-diagnostics.com COX-2, on the other hand, is typically inducible, with its expression significantly increasing in response to pro-inflammatory stimuli, cytokines, and growth factors. researchgate.netcreative-diagnostics.com Both COX-1 and COX-2 are bifunctional enzymes possessing both cyclooxygenase and peroxidase activities. wikipedia.orgwikipedia.org They catalyze the incorporation of two oxygen molecules into arachidonic acid to form the unstable intermediate prostaglandin G2 (PGG2), via their cyclooxygenase activity. wikipedia.orgwikipedia.orgnih.gov Subsequently, the peroxidase activity of the COX enzymes reduces the hydroperoxide group of PGG2 to a hydroxyl group, yielding PGH2. wikipedia.orgwikipedia.org PGH2 serves as the common precursor for the synthesis of various prostaglandins and thromboxanes. wikipedia.orgnih.govresearchgate.net
Prostaglandin Synthases Involved in Prostaglandin A1 Generation
In Vivo Metabolic Fate and Clearance of Prostaglandin A1 in Biological Systems
Prostaglandins are generally considered "local hormones" due to their rapid metabolism and short half-lives, often acting near their site of synthesis. creative-diagnostics.com However, some prostaglandins, including A prostaglandins, may reach the systemic circulation. nih.govnih.govjci.org The metabolic fate and clearance of this compound involve enzymatic degradation in various organ systems. nih.govnih.gov
Systemic and Organ-Specific Metabolic Clearance Rates of Prostaglandin A1
Studies in humans have investigated the in vivo whole blood metabolic clearance rates of this compound. Constant infusions of tritiated this compound in men showed a whole blood metabolic clearance rate of 5,003 ± 864 liters/day (SD) or 2,546 ± 513 liters/day per m² (SD). nih.govnih.govjci.orgresearchgate.netbenchchem.com These rates were found to correlate closely with those determined using a specific radioimmunoassay for non-radioactive this compound. nih.govnih.govjci.orgresearchgate.net
Here is a table summarizing the metabolic clearance rate data for this compound:
| Compound | Metabolic Clearance Rate (L/day) | Metabolic Clearance Rate (L/day per m²) |
| Prostaglandin A1 | 5,003 ± 864 (SD) | 2,546 ± 513 (SD) |
Identification of Major Organ Systems Contributing to Prostaglandin A1 Degradation (e.g., Liver, Kidney, Splanchnic Circulation, Pulmonary Circulation)
Extraction studies have identified several major organ systems that contribute to the removal and metabolism of this compound in humans. These include the splanchnic circulation (primarily liver and intestines), kidneys, and extremities. nih.govnih.govjci.orgresearchgate.netbenchchem.com The pulmonary circulation, which is a primary site of metabolism for E prostaglandins, shows a lower extraction rate for A prostaglandins like this compound. nih.govnih.govjci.orgresearchgate.net
The following table presents the extraction percentages of this compound in different organ perfusions:
| Organ System | Extraction Percentage (%) (SEM) |
| Splanchnic Circulation | 56.1 ± 10.1 |
| Renal Perfusion | 50.3 ± 3.4 |
| Extremity Perfusion | 34.4 ± 5.9 |
| Pulmonary Perfusion | 8.1 ± 4.1 |
These results indicate that A prostaglandins are metabolized by multiple organs, including the liver and kidney, and potentially through intravascular pathways. nih.govnih.govjci.orgresearchgate.net This contrasts with E prostaglandins, which are primarily metabolized by the lung, although not completely. nih.govnih.govjci.orgresearchgate.net
Enzymatic Modulation of Prostaglandin A1 Activity (e.g., 15-hydroxyprostaglandin dehydrogenase)
The biological activity of prostaglandins is significantly modulated by enzymatic degradation. A key enzyme involved in the inactivation of many prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.netresearchgate.netgoogle.comnih.govresearchgate.netplos.org This enzyme catalyzes the oxidation of the hydroxyl group at carbon 15 of the prostaglandin molecule to a keto group, resulting in a less biologically active or inactive metabolite. researchgate.netgoogle.comnih.govresearchgate.net While 15-PGDH is known to inactivate a number of active prostaglandins, including PGE2 researchgate.netgoogle.comnih.govresearchgate.net, its specific action on this compound is not explicitly detailed in the provided search results. However, given its general role in prostaglandin inactivation through modification at the C15 position, it is plausible that 15-PGDH contributes to the metabolic clearance of this compound.
Molecular and Cellular Mechanisms of Prostaglandin A1 Action
Prostaglandin (B15479496) A1 Receptor-Mediated Signaling
The interaction of PGA1 with cellular receptors initiates a cascade of events that translate this extracellular signal into an intracellular response. This signaling is primarily mediated through G-protein coupled receptors and results in the modulation of key second messengers.
While specific G-protein coupled receptors (GPCRs) for other prostaglandins (B1171923) like PGE2 (EP receptors) and PGF2α (FP receptor) are well-defined, a unique, dedicated cell-surface receptor for Prostaglandin A1 has not been definitively characterized. youtube.comnih.gov Prostanoids, as a class, interact with a subfamily of class A GPCRs. nih.gov The transport of prostaglandins across the cell membrane is facilitated by a carrier-mediated process involving a protein known as the prostaglandin transporter (PGT). nih.gov Expression of the PGT-encoding gene confers the ability to specifically transport prostaglandins. nih.gov
Beyond membrane receptors, certain prostaglandins have been shown to function as endogenous ligands by binding directly to nuclear receptors and their coactivators. Research has suggested that this compound, along with PGE1, can bind to the ligand-binding domain (LBD) of the nuclear receptor Nurr1 and the Per-ARNT-Sim (PAS-B) domain of Steroid Receptor Coactivator 1 (SRC1), indicating a potential mechanism for its action that bypasses traditional cell-surface receptors. nih.gov
G-protein coupled receptors are integral membrane proteins that, upon activation by a ligand, trigger intracellular signaling through associated heterotrimeric G proteins. cusabio.comnih.gov These G proteins consist of α, β, and γ subunits. Ligand binding causes the Gα subunit to exchange GDP for GTP, leading to its dissociation from the βγ dimer and subsequent modulation of downstream effector proteins. cusabio.com
The Gα subunits are categorized into several subfamilies, including Gαs, Gαi, Gαq/11, and Gα12/13, each initiating distinct signaling cascades. cusabio.com
Gαs typically activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cusabio.com
Gαi inhibits adenylyl cyclase, thereby reducing cAMP levels. cusabio.com
Gαq activates phospholipase C (PLC). nih.gov
While the specific GPCR cascade for this compound is not fully elucidated, the pathways for other prostaglandins offer insight. For example, the Prostaglandin F2α receptor (FP) predominantly couples to the Gq subtype, leading to the activation of Phospholipase C. nih.gov Similarly, Prostaglandin E2 can stimulate Gαq-mediated pathways. nih.gov These established prostanoid signaling mechanisms suggest that this compound likely activates similar G-protein coupled receptor signaling cascades to exert its effects.
The activation of GPCR signaling cascades by prostaglandins leads to the generation and modulation of intracellular second messengers, which are small molecules that propagate and amplify the initial signal within the cytoplasm. lumenlearning.com
Key second messengers involved in prostaglandin signaling include:
Cyclic AMP (cAMP): As noted, the Gαs and Gαi pathways directly influence the activity of adenylyl cyclase, thus controlling intracellular levels of cAMP. cusabio.com Confluent cultures of bone-derived endothelial cells respond to Prostaglandin E2 with an increase in cAMP. nih.gov
Calcium Ions (Ca2+): The Gαq pathway, through its activation of phospholipase C, plays a central role in calcium signaling. nih.govnih.gov
Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG): Activated phospholipase C cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: IP3 and DAG. nih.govlumenlearning.com IP3 diffuses into the cytoplasm and binds to channels on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytosol. lumenlearning.com DAG remains in the plasma membrane where it activates protein kinase C (PKC). lumenlearning.com Studies on Prostaglandin E2 and Prostaglandin F2α have demonstrated their ability to stimulate dose-dependent increases in intracellular Ca2+, a response attributed to the activation of phospholipase C. nih.govnih.gov
Prostaglandin A1 and Gene Expression Regulation
A significant aspect of this compound's mechanism of action is its ability to profoundly regulate the expression of specific genes. This modulation occurs through both direct and indirect pathways, with a particularly well-documented role in the activation of the heat shock response.
This compound influences gene expression primarily through the activation of specific transcription factors. nih.gov Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. khanacademy.org The activation of these factors by this compound leads to the increased expression of target genes.
One of the key indirect mechanisms is the activation of Heat Shock Transcription Factor (HSF), which in turn binds to heat shock elements (HSEs) in the promoter regions of its target genes. cnr.it In addition to HSF, this compound has been shown to activate another critical transcription factor, NF-κB. nih.gov this compound also enhances the expression of the c-fos gene, at least in part by increasing the binding of HSF-1 to a heat shock element within the c-fos promoter, subsequently enhancing the activity of activating protein-1 (AP-1). nih.gov
A more direct mechanism may involve this compound's interaction with nuclear coactivators. Its ability to bind to SRC1 suggests a potential role in directly modulating the assembly of transcriptional machinery at gene promoters. nih.gov
A hallmark of cyclopentenone prostaglandins, including this compound, is their ability to induce the synthesis of heat shock proteins (HSPs). nih.govcnr.it This induction is mediated by the activation of Heat Shock Transcription Factor (HSF), the primary regulator of the heat shock response. cnr.itpnas.org In vertebrate cells, several HSFs have been identified, with HSF1 being the master regulator activated by stress signals like heat shock and exposure to this compound. cnr.ituconn.edu
Upon exposure to this compound, HSF1 is activated and translocates to the nucleus, where it binds to the heat shock elements (HSEs) in the promoters of HSP genes, driving their transcription. cnr.itpnas.org Treatment of human K562 erythroleukemia cells with this compound leads to the activation of HSF within 60 minutes. pnas.orgpnas.org This activation results in the elevated transcription and synthesis of specific HSPs. nih.govpnas.org
In studies using adult rat cardiac myocytes, this compound treatment led to a differential expression of HSPs. Specifically, HSP72 and HSP32 were significantly upregulated, while levels of HSP27, HSP60, or HSP90 were not detected to have changed. nih.gov The activation of both HSF1 and NF-κB was observed in these cells following this compound exposure. nih.gov
Table 1: Effect of Prostaglandin A1 on Heat Shock Protein Expression in Adult Rat Cardiac Myocytes Data derived from studies on isolated adult rat cardiac myocytes after 24 hours of treatment. nih.gov
| Heat Shock Protein | This compound Concentration (µg/ml) | Observation |
| HSP72 | 10 | 2.9-fold increase |
| 20 | 5.6-fold increase | |
| 40 | 5.0-fold increase | |
| HSP32 | 4 | Marked increase |
| HSP27 | Not specified | No difference detected |
| HSP60 | Not specified | No difference detected |
| HSP90 | Not specified | No difference detected |
Inhibition of Nuclear Factor-κB (NF-κB) Signaling by Prostaglandin A1
Prostaglandin A1 (this compound) has been identified as a potent inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway in human cells. pnas.orgnih.govpnas.org NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immune responses, and cell survival. pnas.orgnih.govnih.gov The inhibitory action of this compound on NF-κB is a key component of its anti-inflammatory and antiviral properties. nih.govpnas.org This inhibition is dependent on the presence of the reactive cyclopentenone ring structure characteristic of this compound and does not require new protein synthesis. pnas.orgnih.govpnas.org Studies have shown that this compound can effectively block NF-κB activation induced by various stimuli, including phorbol (B1677699) esters (TPA) and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). pnas.orgcnr.it
Impact on IκB-α Phosphorylation and Degradation
The primary mechanism by which Prostaglandin A1 inhibits NF-κB activation is by interfering with the degradation of its inhibitory subunit, IκB-α. pnas.orgnih.gov In resting cells, NF-κB is held inactive in the cytoplasm by being bound to IκB proteins, with IκB-α being a predominant form. nih.govnih.gov Upon stimulation by agents like TPA or TNF-α, a signaling cascade is initiated which leads to the phosphorylation of IκB-α at specific serine residues (Ser32 and Ser36). nih.govnih.gov This phosphorylation event targets IκB-α for ubiquitination and subsequent degradation by the 26S proteasome. nih.gov The degradation of IκB-α unmasks a nuclear localization signal on the NF-κB complex, allowing it to translocate to the nucleus and activate gene transcription. nih.govmdpi.com
Research demonstrates that this compound directly targets this critical step. It prevents the phosphorylation of IκB-α. nih.govcnr.it By blocking the initial phosphorylation signal, this compound effectively halts the entire downstream process, preventing the degradation of IκB-α. pnas.orgnih.govresearchgate.net As a result, NF-κB remains sequestered in the cytoplasm in its inactive state, unable to perform its function as a nuclear transcription factor. nih.gov This inhibition of IκB-α phosphorylation is considered a novel finding for cyclopentenone prostaglandins and a central element of their biological activity. nih.gov
Enhancement of c-fos Expression and Activating Protein-1 (AP-1) Activity by Prostaglandin A1
In addition to its inhibitory effects on NF-κB, Prostaglandin A1 has been shown to enhance the expression of the proto-oncogene c-fos and the activity of Activating Protein-1 (AP-1), a transcription factor critical for cellular processes like proliferation and differentiation. nih.govnih.gov The c-Fos protein itself does not bind DNA directly but forms heterodimers with proteins of the Jun family (e.g., c-Jun) to create the functional AP-1 complex. nih.govresearchgate.net This complex then binds to specific DNA sequences to regulate gene expression. nih.gov
The mechanism by which this compound induces c-fos expression is linked to its ability to activate heat shock factor-1 (HSF-1). nih.gov It was discovered that the promoter region of the c-fos gene contains a functional heat shock element (HSE), which is a binding site for HSF-1. nih.gov this compound treatment leads to increased binding of HSF-1 to this HSE, thereby driving the transcription of the c-fos gene. nih.gov This subsequent increase in c-Fos protein levels contributes to enhanced AP-1 transcriptional activity. nih.gov Interestingly, the enhanced AP-1 activity mediated by this compound is not always detectable by standard reporter gene assays while the compound is present, suggesting a complex regulatory mechanism that may manifest fully only after the removal of the stress-inducing agent. nih.gov
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and ATP-Binding Cassette Subfamily A Member 1 (ABCA1) Pathway Activation by Prostaglandin A1
Prostaglandin A1 has been found to exert significant effects on lipid metabolism, specifically by activating the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the ATP-Binding Cassette Subfamily A Member 1 (ABCA1) signaling pathway. nih.gov PPARγ is a ligand-activated nuclear receptor that plays a pivotal role in regulating lipid and glucose metabolism and inflammation. rupress.orgyoutube.com ABCA1 is a membrane transporter crucial for the first step of reverse cholesterol transport, moving cellular cholesterol out of cells to an acceptor like apolipoprotein A-I. nih.govnih.govsciopen.com
Studies have demonstrated that this compound treatment activates the PPARγ/ABCA1 signaling pathway, which in turn promotes the efflux of cholesterol and lowers intracellular cholesterol levels. nih.gov The activation of PPARγ can lead to the induction of Liver X Receptor α (LXRα), a key transcriptional regulator of the ABCA1 gene. sciopen.comnih.gov This suggests a potential cascade where this compound activates PPARγ, which then upregulates LXRα, leading to increased expression of ABCA1 and enhanced cholesterol removal from cells. nih.govnih.gov This pathway is a significant mechanism underlying the neuroprotective and metabolic effects observed with this compound. nih.gov
Table 1: Key Protein Targets and Pathways Modulated by Prostaglandin A1
| Target/Pathway | Effect of this compound | Downstream Consequence | Key Mechanism |
|---|---|---|---|
| NF-κB Signaling | Inhibition | Reduced expression of inflammatory and immune genes. | Prevents phosphorylation and degradation of the inhibitor IκB-α. pnas.orgnih.gov |
| c-fos/AP-1 | Enhancement | Increased transcriptional activity of AP-1. | Induces c-fos expression via activation of Heat Shock Factor-1 (HSF-1). nih.gov |
| PPARγ/ABCA1 | Activation | Increased cellular cholesterol efflux. | Activates the PPARγ receptor, leading to upregulation of the ABCA1 transporter. nih.gov |
Covalent Modifications and Protein Interactions of Prostaglandin A1
A defining characteristic of Prostaglandin A1 and other cyclopentenone prostaglandins is their ability to form covalent bonds with cellular macromolecules. nih.gov This reactivity is conferred by the α,β-unsaturated carbonyl group within the cyclopentenone ring, which acts as an electrophilic center. nih.gov This electrophilicity allows this compound to react with nucleophilic groups in biomolecules, most notably the thiol groups of cysteine residues in proteins and peptides. nih.govnih.gov This process, known as covalent modification, can alter the structure and function of the target protein, representing a significant mechanism for the diverse biological effects of this compound. nih.govnih.govkhanacademy.org
Michael Adduct Formation with Cellular Thiols (e.g., Glutathione)
The chemical reaction through which Prostaglandin A1 covalently binds to thiols is a Michael addition (also known as conjugate addition). nih.govresearchgate.netresearchgate.net In this reaction, the nucleophilic thiol group of a molecule like the tripeptide glutathione (B108866) (GSH) attacks the electrophilic β-carbon of the α,β-unsaturated ketone in the this compound ring. researchgate.net This forms a stable carbon-sulfur bond, resulting in a this compound-glutathione conjugate, also referred to as a Michael adduct. nih.govnih.gov
The formation of this compound-glutathione conjugates has been observed in biological systems, such as in human red blood cells. nih.gov When incubated with these cells, a significant portion of this compound is converted into polar metabolites identified as two distinct glutathione conjugates. nih.gov One is the direct Michael adduct, and the other is a subsequent reduction product of the first. nih.gov Given the high intracellular concentration of glutathione, this conjugation is a major metabolic pathway for electrophilic compounds like this compound and can influence their cellular activity and clearance. nih.gov
Interaction with Specific Cysteine Residues in Proteins
Beyond its reaction with the small molecule thiol glutathione, Prostaglandin A1 can directly form Michael adducts with specific, reactive cysteine residues within cellular proteins. nih.gov This covalent modification is a key determinant of its antiproliferative and anti-inflammatory actions. nih.gov The reactivity of a particular cysteine thiol depends on factors such as its location in the protein structure and the surrounding chemical environment. frontiersin.org
Table 2: Covalent Interactions of Prostaglandin A1
| Interaction Type | Reactant(s) | Chemical Mechanism | Biological Significance |
|---|---|---|---|
| Adduct Formation | This compound + Cellular Thiols (e.g., Glutathione) | Michael Addition | Cellular metabolism and detoxification of this compound. nih.govnih.gov |
| Protein Modification | This compound + Specific Protein Cysteine Residues | Michael Addition | Alteration of protein structure and function, leading to downstream biological effects. nih.gov |
Identification of Novel Cellular Targets for Prostaglandin A1 Covalent Modification
The ability of Prostaglandin A1 (this compound) to form covalent adducts with cellular proteins is central to its mechanism of action. This irreversible binding alters the function of the target proteins, thereby influencing various cellular pathways. The identification of these protein targets is crucial for a comprehensive understanding of the diverse biological effects of this compound.
Research utilizing proteomic approaches, often employing biotinylated analogs of this compound that retain the reactive cyclopentenone moiety, has enabled the identification of a range of cellular proteins that are covalently modified by this prostaglandin. researchgate.netnih.gov These studies have revealed that this compound can target proteins involved in a variety of cellular processes, including cytoskeletal regulation, protein synthesis, and stress response. researchgate.net
However, based on a review of the available scientific literature, the G-protein β2-like1 subunit (GNB2L1), also known as Receptor for Activated C Kinase 1 (RACK1), has not been specifically identified as a direct covalent target of Prostaglandin A1. While GNB2L1 is a critical scaffolding protein involved in the regulation of numerous signaling pathways, there is no direct evidence to date of its covalent modification by this compound.
Extensive research has, however, successfully identified a number of other cellular proteins that are covalently modified by this compound. These findings have been instrumental in elucidating the molecular basis of this compound's anti-proliferative and anti-inflammatory activities.
Detailed Research Findings
Studies have demonstrated that a biotinylated form of this compound can be used to isolate and identify its cellular targets. In one such study, fibroblasts were treated with the this compound analog, and cell fractionation followed by avidin (B1170675) affinity chromatography was used to enrich for the proteins that had been covalently modified. researchgate.net Subsequent analysis of this protein fraction using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and liquid chromatography-mass spectrometry (LC-MS/MS) led to the identification of several key proteins. researchgate.net
The identified targets of this compound covalent modification encompass a variety of protein classes, as detailed in the table below.
| Identified Cellular Targets of Prostaglandin A1 Covalent Modification |
| Protein Name |
| Vimentin (B1176767) |
| Heat shock protein 90 (Hsp90) |
| Actin |
| Tubulin |
| Eukaryotic initiation factor-4A |
| Peptide Elongation Factor 1 |
This table is based on data from a study identifying multiple targets of a biotinylated this compound analog in fibroblasts. researchgate.net
Further investigation into the interaction between this compound and vimentin revealed that cysteine 328 of the vimentin protein is the primary site of covalent adduction by this compound. researchgate.net This modification was observed both in in vitro experiments and in intact cells, highlighting the specificity of this interaction. researchgate.net
The covalent modification of these proteins by this compound can have significant functional consequences. For example, the alteration of cytoskeletal proteins like vimentin, actin, and tubulin can contribute to the anti-proliferative effects of this compound by disrupting cell structure and division. researchgate.net Similarly, the modification of proteins involved in protein synthesis, such as eukaryotic initiation factor-4A and peptide elongation factor 1, can inhibit cell growth and proliferation. researchgate.net The targeting of the chaperone protein Hsp90, which is involved in the folding and stability of numerous client proteins including many involved in cancer progression, represents another important mechanism through which this compound exerts its anti-tumor effects. researchgate.net
Physiological and Pathophysiological Roles of Prostaglandin A1
Prostaglandin (B15479496) A1 in Cellular Proliferation and Apoptosis Regulation
PGA1 demonstrates significant regulatory control over fundamental cellular processes such as proliferation and apoptosis. Its antiproliferative capabilities are a key area of research, particularly concerning its potential as an anticancer agent. The compound triggers a cascade of events within the cell that can halt growth and induce cell death, making it a molecule of high interest in oncology.
Mechanisms of Cytostatic and Cytotoxic Effects on Malignant Cells
Prostaglandin A1 exhibits direct cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects on various cancer cells. nih.gov Studies have demonstrated that this compound can induce a concentration-dependent inhibition of DNA synthesis, a key marker of cell proliferation, in human melanoma cells. nih.gov This suggests that one of the core antitumor mechanisms of this compound is its ability to interfere with the replication machinery of malignant cells, thereby halting their uncontrolled division. nih.gov The antiproliferative activity of this compound is linked to its chemical structure, specifically the electrophilic carbon atom in the cyclopentenone ring, which allows it to interact with cellular macromolecules and disrupt processes essential for cancer cell survival.
Prostaglandin A1-Mediated Inhibition of Telomerase Activity in Cancer Cells
A critical factor in the immortalization of cancer cells is the activity of telomerase, an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes. Normal somatic cells typically lack significant telomerase activity, leading to telomere shortening with each cell division and eventual cellular senescence. nih.gov Cancer cells, however, often exhibit high levels of telomerase, allowing for limitless replication.
This compound has been identified as a potent inhibitor of telomerase activity. nih.gov Research on human melanoma cell lines showed that treatment with this compound led to a marked and early impairment of telomerase function. nih.gov Notably, the inhibition of telomerase activity by this compound was observed at earlier time points and was more pronounced than the inhibition of cell proliferation itself. nih.gov This suggests that targeting telomerase is a distinct and significant mechanism of this compound's antitumor action, separate from its direct cytostatic effects, by undermining the basis of cancer cell immortality. nih.gov
Table 1: Effects of Prostaglandin A1 on Melanoma Cells
| Cell Line | This compound Treatment Duration | Observation | Scientific Conclusion |
| SK-MEL-28 | 24 hours | Marked inhibition of telomerase activity; no significant inhibition of DNA synthesis. | Telomerase inhibition is an early event in this compound action. nih.gov |
| SK-MEL-28 | 48 hours | Concentration-dependent inhibition of DNA synthesis; more pronounced inhibition of telomerase. | This compound has both cytostatic and telomerase-inhibiting effects. nih.gov |
| Fresh Melanoma Lines | 24-48 hours | Early inhibition of cell growth and marked impairment of telomerase activity. | Confirms dual mechanisms of antitumor activity. nih.gov |
Role of p53-Like Effects, p21, and gadd 45 Expression in Prostaglandin A1's Antiproliferative Actions
The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis, often responding to cellular stress by activating downstream targets like the cyclin-dependent kinase (CDK) inhibitor p21. While native this compound has relatively weak activity, more potent synthetic analogs have been developed to better understand its mechanisms. nih.gov
These potent this compound analogs have been shown to cause G1 phase cell cycle arrest in human glioma cells by inducing the expression of p21 at both the mRNA and protein levels. nih.gov The induction of p21 is a critical component of this compound's antiproliferative action. The increased levels of p21 lead to an enhanced association with cyclin A-CDK2 and cyclin E-CDK2 complexes. nih.gov This binding inactivates the kinases, which are essential for the G1 to S phase transition, thereby halting cell cycle progression. nih.gov The effect on cyclin E-dependent kinase is further amplified by a reduction in the levels of cyclin E protein itself. nih.gov
Interestingly, cyclopentenone prostaglandins (B1171923) can also induce apoptosis through pathways that are independent of p53. nih.govresearchgate.net This ability to exert "p53-like" effects, such as inducing cell cycle arrest and apoptosis without requiring functional p53, is therapeutically significant, as the p53 gene is mutated and inactivated in a large percentage of human cancers.
Induction of Apoptosis via H- and N-Ras Isoform Activation and Caspase Cascades
Beyond halting proliferation, this compound is a potent inducer of apoptosis in cancer cells. nih.govnih.gov A key mechanism initiating this programmed cell death is the specific binding and activation of the H-Ras and N-Ras protein isoforms, which are small GTPases that act as molecular switches in signal transduction. nih.govresearchgate.net
Research has revealed that this compound triggers apoptosis by directly activating H-Ras and N-Ras, while notably not K-Ras, at the level of cellular endomembranes. nih.govnih.gov This activation is essential for the apoptotic response; cells genetically engineered to lack both H-Ras and N-Ras are resistant to this compound-induced apoptosis. nih.govresearchgate.netnih.gov The process is dependent on a direct interaction, as a mutant H-Ras that cannot bind this compound fails to rescue the apoptotic response. nih.govresearchgate.net
The activation of Ras isoforms by this compound initiates a downstream signaling cascade involving the RAF-MEK-ERK pathway. nih.govnih.gov This signaling ultimately leads to the activation of calpain, an endoplasmic reticulum protease, which in turn triggers a caspase-dependent apoptosis, including the cleavage of caspase-12 and the executioner caspase-3. nih.govnih.govresearchgate.net
Table 2: Key Molecular Events in this compound-Induced Apoptosis
| Initiating Event | Key Proteins Activated | Downstream Pathway | Cellular Outcome |
| This compound binding to Ras proteins | H-Ras and N-Ras (specifically) | RAF-MEK-ERK pathway activation | Caspase cascade activation nih.govnih.gov |
| ERK-mediated signaling | Calpain (ER protease) | Caspase-12 and Caspase-3 cleavage | Programmed cell death (Apoptosis) nih.govresearchgate.net |
Prostaglandin A1's Antiviral Activities
In addition to its anticancer properties, this compound is recognized for its significant antiviral capabilities. This activity is not limited to a narrow range of pathogens but extends across different classes of viruses, highlighting its potential as a broad-spectrum antiviral agent.
Broad-Spectrum Antiviral Efficacy against DNA and RNA Viruses
Prostaglandins of the A-series, including this compound, have been shown to be potent inhibitors of a wide variety of both DNA and RNA viruses. nih.govnih.gov This broad-spectrum activity makes them a subject of interest for developing host-oriented antiviral therapies.
The collective evidence underscores this compound's role as a versatile molecule capable of exerting significant biological effects, from controlling malignant cell growth and survival to inhibiting the replication of diverse viral pathogens.
Mechanisms of Viral Replication Inhibition by Prostaglandin A1 (e.g., HIV-1 mRNA Transcription Block, Viral Protein Synthesis Inhibition)
Prostaglandin A1 (this compound), a member of the cyclopentenone prostaglandin family, demonstrates significant antiviral properties by interfering with viral replication at multiple stages. nih.govnih.gov Research has elucidated specific mechanisms through which this compound exerts its inhibitory effects, particularly against viruses like Human Immunodeficiency Virus Type 1 (HIV-1) and Sendai virus. nih.govnih.gov
One of the primary mechanisms is the inhibition of viral protein synthesis. nih.gov In studies with Sendai virus-infected cells, this compound selectively blocked the synthesis of viral proteins. nih.gov This inhibition appears to occur at the translational level, as this compound did not affect the initial transcription of viral mRNA but did reduce the amount of viral mRNA bound to ribosomes. nih.gov This translational block is closely associated with the synthesis of the 70-kDa heat shock protein (HSP70), a key component of the cellular stress response. nih.govnih.gov The antiviral activity of this compound is often correlated with its ability to induce HSP70. nih.govnih.gov In cell lines that cannot produce HSP70 in response to this compound, the inhibitory effect on viral protein synthesis is not observed. nih.gov
Furthermore, this compound has been shown to directly block HIV-1 mRNA transcription. nih.govnih.gov In human CD4+ Jurkat T lymphocytes infected with HIV-1, this compound caused a dramatic reduction in viral RNA levels. nih.gov This effect is achieved, in part, by inhibiting the transcriptional activity of the HIV-1 Long Terminal Repeat (LTR), a critical region for viral gene expression. nih.govpnas.org The inhibition of the HIV-1 LTR is linked to this compound's ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor essential for HIV-1 gene expression. pnas.orgpnas.org Additionally, this compound's induction of HSP70 is correlated with the depletion of the "proliferative" form of the p53 tumor suppressor protein, which is known to positively influence HIV-1 LTR trans-activation. nih.gov This depletion could be another contributing factor to the transcriptional block. nih.gov Studies on vesicular stomatitis virus (VSV) also support this, showing that this compound strongly inhibits viral mRNA synthesis, indicating a primary effect on transcription. nih.gov
Table 1: Research Findings on Viral Replication Inhibition by Prostaglandin A1
| Virus Model | Cell Type | Key Finding | Associated Mechanism | Citation |
|---|---|---|---|---|
| Sendai Virus (SV) | African green monkey kidney cells | Selective block of viral protein synthesis. | Translational block associated with HSP70 synthesis. | nih.gov |
| HIV-1 | Human CD4+ Jurkat T lymphocytes | Dramatic reduction of HIV-1 RNA levels. | Inhibition of HIV-1 LTR-controlled transcription. | nih.gov |
| HIV-1 | CEM-SS cells | Suppression of HIV-1 replication during acute infection. | Transcriptional block; no effect on viral entry or reverse transcriptase. | nih.gov |
| Vesicular Stomatitis Virus (VSV) | L-1210 cells | Dose-dependent decrease in viral proteins and mRNAs. | Inhibition of primary viral transcription. | nih.gov |
Prostaglandin A1 in Anti-Inflammatory Responses
Prostaglandin A1 exhibits notable anti-inflammatory activities by intervening in the complex processes that drive inflammatory responses. pnas.orgpnas.org Its actions include the suppression of pro-inflammatory molecules and the modulation of key signaling pathways that orchestrate inflammation. pnas.orgnih.gov
A central mechanism for the anti-inflammatory action of this compound is its ability to modulate critical intracellular signaling pathways. pnas.orgpnas.org this compound is a potent inhibitor of the activation of Nuclear Factor-kappa B (NF-κB). pnas.orgnih.gov NF-κB is a crucial transcription factor that controls the expression of a wide array of genes involved in immune and inflammatory responses, including those for pro-inflammatory cytokines. pnas.orgrupress.org
This compound inhibits NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB-α. pnas.orgpnas.org When IκB-α remains intact, it sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate pro-inflammatory genes. pnas.org This inhibitory effect has been observed in various human cell types, including Jurkat, HeLa, and lymphoid cells. pnas.orgcnr.it
Interestingly, the inhibition of NF-κB by this compound is closely linked to the activation of the Heat Shock Transcription Factor (HSF). pnas.orgpnas.org HSF is the master regulator of the heat shock response, leading to the production of heat shock proteins (HSPs). nih.govyoutube.com this compound treatment activates HSF, which in turn induces the expression of HSPs like HSP70. nih.govnih.gov The activation of HSF and the inhibition of NF-κB appear to be connected events. pnas.org Furthermore, this compound-induced stress response can increase the expression of the IκBα gene itself, providing another layer of control over NF-κB activity and thereby attenuating cellular pro-inflammatory responses. nih.gov
Table 2: Research Findings on Anti-Inflammatory Mechanisms of Prostaglandin A1
| Mechanism | Model System | Key Finding | Associated Pathway | Citation |
|---|---|---|---|---|
| Inhibition of NF-κB Activation | Human Jurkat, HeLa, CEM-SS cells | This compound prevents IκB-α degradation, blocking NF-κB nuclear translocation. | Heat Shock Transcription Factor (HSF) activation. | pnas.orgpnas.orgcnr.it |
| Inhibition of Platelet Activation | Human Platelets | This compound inhibits aggregation, adhesion, and TXA2 synthesis. | Blockade of intracellular calcium increase and TXA2 production. | nih.gov |
| Induction of IκBα Gene Expression | Human epithelial cells | This compound activates the IκBα promoter, increasing IκBα mRNA and protein. | Stress response pathway. | nih.gov |
| Inhibition of Stress-Induced NF-κB | Mouse mammary tumor cells | This compound inhibits NF-κB activation induced by hypoxia. | NF-κB signaling. | nih.gov |
Prostaglandin A1 in Renal Physiology and Pathology
Prostaglandin A1 plays a significant role in regulating kidney function, particularly in relation to blood flow and filtration processes. nih.govscienceopen.com Its effects can be beneficial in certain contexts, but are also influenced by the physiological state of the individual, such as sodium balance. nih.govscienceopen.com
This compound is recognized for its renal vasodilatory properties, meaning it can widen the blood vessels within the kidney. caymanchem.compacehospital.com This action helps to increase blood flow to the kidney. acpjournals.org The kidneys naturally produce prostaglandins, which are crucial for regulating renal vascular resistance and maintaining blood flow, especially in response to vasoconstrictor hormones like norepinephrine (B1679862) or angiotensin II. ahajournals.orgahajournals.org The vasodilatory effect of this compound contributes to this regulatory system. caymanchem.com In hypertensive patients, this compound infusion has been shown to cause renal vasodilation. caymanchem.com This effect is a key component of its influence on renal hemodynamics, the study of blood flow and pressure within the kidneys. nih.gov
The vasodilatory action of this compound directly impacts the glomerular filtration rate (GFR) and renal plasma flow (RPF). acpjournals.org In studies involving patients with essential hypertension, low infusion rates of this compound led to a significant increase in both effective renal plasma flow (ERPF) and GFR. acpjournals.org Similarly, in pregnant women with and without toxemia, this compound infusion markedly increased both GFR and RPF. nih.gov
However, the effect of this compound on these parameters can be complex and dependent on the body's sodium status. nih.govscienceopen.com In a study on conscious dogs with a high-sodium diet (sodium-replete), this compound infusion increased GFR by 24% and renal blood flow by 17%. nih.govscienceopen.com In contrast, in dogs on a low-sodium diet (sodium-depleted), the same infusion caused a significant reduction in GFR by 25%. nih.govscienceopen.com This differential response is thought to be related to interactions with the renin-angiotensin system, which is highly stimulated during sodium depletion. nih.govscienceopen.com In cases of established acute renal failure in rats, this compound did not appear to improve the glomerular filtration rate. nih.gov
Table 3: Research Findings on the Renal Effects of Prostaglandin A1
| Study Population | Condition | Effect on GFR | Effect on RPF/RBF | Citation |
|---|---|---|---|---|
| Patients with essential hypertension | Hypertension | Significant increase (at low doses). | Significant increase in ERPF (at low doses). | acpjournals.org |
| Pregnant women | Pregnancy with and without toxemia | Marked increase. | Marked increase. | nih.gov |
| Conscious dogs | Sodium-replete | ▲ 24% increase. | ▲ 17% increase in renal blood flow. | nih.govscienceopen.com |
| Conscious dogs | Sodium-depleted | ▼ 25% decrease. | No further reduction from baseline. | nih.govscienceopen.com |
| Rats | Established acute renal failure | No significant improvement. | Not specified. | nih.gov |
Mechanisms of Prostaglandin A1-Induced Natriuresis and Diuresis
Prostaglandin A1 (this compound) exerts notable effects on renal function, specifically inducing natriuresis (excretion of sodium in urine) and diuresis (increased urine production). The mechanisms underlying these effects are multifaceted, involving direct actions on renal hemodynamics and tubular transport.
In individuals with essential hypertension, low infusion rates of this compound have been shown to significantly increase urinary flow and the excretion of both sodium and potassium. acpjournals.orgacpjournals.org This is accompanied by a rise in the effective renal plasma flow (ERPF) and glomerular filtration rate (GFR). acpjournals.orgacpjournals.org Studies in patients with decompensated heart failure have further elucidated these mechanisms. Under conditions of water loading, this compound increased the urinary excretion of sodium, potassium, chloride, calcium, and magnesium, along with an increase in free-water clearance. nih.gov Conversely, during water deprivation, it enhanced free-water reabsorption. nih.gov This suggests a primary action of this compound on the renal tubules, particularly the proximal tubules, to modulate salt and water handling. nih.gov
The natriuretic and diuretic effects of this compound are also linked to its influence on renal blood flow. In sodium-replete conscious dogs, this compound infusion led to an increase in renal blood flow, GFR, and sodium excretion. nih.gov However, in sodium-depleted dogs, the same infusion resulted in a decrease in GFR and sodium excretion, highlighting the influence of the body's sodium status on the renal response to this compound. nih.gov This differential response may be due to an interaction with the renin-angiotensin system, which is highly activated during sodium depletion. nih.gov
Table 1: Effects of Prostaglandin A1 on Renal Parameters
| Parameter | Effect of Prostaglandin A1 | Condition | Reference |
|---|---|---|---|
| Sodium Excretion | Increase | Essential Hypertension; Heart Failure (Water Loading); Sodium-Replete Dogs | acpjournals.orgacpjournals.orgnih.govnih.gov |
| Potassium Excretion | Increase | Essential Hypertension; Heart Failure (Water Loading) | acpjournals.orgacpjournals.orgnih.gov |
| Urine Flow | Increase | Essential Hypertension; Heart Failure (Water Loading) | acpjournals.orgacpjournals.orgnih.gov |
| Renal Blood Flow/ERPF | Increase | Essential Hypertension; Sodium-Replete Dogs | acpjournals.orgacpjournals.orgnih.gov |
| Glomerular Filtration Rate (GFR) | Increase | Essential Hypertension; Sodium-Replete Dogs | acpjournals.orgacpjournals.orgnih.gov |
| Free-Water Clearance | Increase | Heart Failure (Water Loading) | nih.gov |
| Free-Water Reabsorption | Increase | Heart Failure (Water Deprivation) | nih.gov |
Prostaglandin A1's Counteraction of Renal Vasoconstrictor Mechanisms
Prostaglandins, in general, play a crucial role in modulating the renal actions of vasoconstrictor hormones. ahajournals.org They are known to oppose the vasoconstrictor and antinatriuretic effects of circulating pressor hormones like angiotensin II. nih.gov This counter-regulatory system is vital for maintaining renal function, especially in states of compromised renal perfusion. nih.govnih.gov
While direct studies specifically detailing this compound's counteraction of renal vasoconstrictors are limited, the broader understanding of prostaglandins provides a framework for its likely role. Endogenous prostaglandins are released in response to renal nerve stimulation and increases in renal perfusion pressure, suggesting a mechanism to protect the kidney from excessive vasoconstriction. ahajournals.org In hypertensive patients, the renal vasodilation induced by this compound, leading to a significant drop in renal resistance, occurs even as systemic blood pressure begins to fall. acpjournals.org This indicates a potent, direct vasodilatory effect on the renal vasculature that can counteract underlying vasoconstrictor tone.
The interaction between prostaglandins and the renin-angiotensin system is particularly important. Angiotensin II, a potent vasoconstrictor, stimulates prostaglandin synthesis in the kidney. researchgate.net These prostaglandins, in turn, can buffer the vasoconstrictive actions of angiotensin II, especially on the afferent arteriole, thereby helping to preserve the glomerular filtration rate. nih.gov In sodium-repleted individuals, endogenous prostaglandins have been shown to counteract the renal actions of endogenous angiotensin II. nih.gov Given that this compound is a powerful renal vasodilator, it is plausible that it contributes to this counter-regulatory mechanism, helping to mitigate the potentially detrimental effects of vasoconstrictors on renal blood flow and function.
Cardiovascular System Modulation by Prostaglandin A1
Prostaglandin A1 demonstrates significant modulatory effects on the cardiovascular system, primarily through its actions on vascular tone and platelet function.
This compound is a potent vasodilator, causing a decrease in systemic vascular resistance. ahajournals.orgahajournals.org In conscious dogs, intravenous administration of this compound resulted in a progressive decrease in arterial pressure and total systemic resistance. ahajournals.orgahajournals.org This vasodilatory effect is not limited to the systemic circulation; this compound also induces marked coronary vasodilation, leading to a substantial increase in coronary blood flow. ahajournals.orgahajournals.org This effect on the coronary arteries appears to be a primary action of this compound, as it is not abolished by beta-receptor blockade or by preventing changes in heart rate. ahajournals.org
In hypertensive patients, this compound infusion leads to a reduction in blood pressure, which is a direct consequence of its vasodilatory properties. acpjournals.orgacpjournals.org The mechanism of vasodilation by prostaglandins often involves the relaxation of smooth muscle cells in the blood vessel walls. numberanalytics.comyoutube.com While some prostaglandins like PGI2 and PGE2 mediate vasodilation through the production of cyclic AMP (cAMP), the precise signaling pathways for this compound's vasodilatory action are part of a broader class of lipid compounds that regulate vascular tone. numberanalytics.com The endothelium plays a critical role in regulating vascular tone by releasing various relaxing and contracting factors. nih.gov Prostaglandins are among the key mediators in this process. youtube.com
Prostaglandin A1 has been shown to significantly inhibit platelet activation and aggregation. nih.gov Platelets play a critical role in hemostasis and thrombosis. austinpublishinggroup.com Research has demonstrated that this compound inhibits platelet aggregation induced by various agonists, including thrombin, collagen, and ADP. nih.gov Furthermore, this compound blocks the morphological changes that platelets undergo upon activation by thrombin. nih.gov
Table 2: Effects of Prostaglandin A1 on the Cardiovascular System
| Cardiovascular Parameter | Effect of Prostaglandin A1 | Mechanism/Observation | Reference |
|---|---|---|---|
| Systemic Vascular Resistance | Decrease | Vasodilation of systemic blood vessels | ahajournals.orgahajournals.org |
| Arterial Blood Pressure | Decrease | Consequence of vasodilation | acpjournals.orgacpjournals.orgahajournals.orgahajournals.org |
| Coronary Blood Flow | Increase | Direct coronary vasodilation | ahajournals.orgahajournals.org |
| Platelet Aggregation | Inhibition | Blocks increases in intracellular calcium and TXA2 synthesis | nih.gov |
| Platelet Adhesion | Inhibition | Inhibits adhesion to endothelial cells | nih.gov |
Neurobiological Implications of Prostaglandin A1
Prostaglandin A1 has emerged as a compound with significant neurobiological implications, particularly in the context of ischemic brain injury.
Studies in animal models of focal cerebral ischemia have demonstrated the neuroprotective potential of Prostaglandin A1. researchgate.netnih.gov Administration of this compound has been shown to reduce the infarct volume following both transient and permanent ischemia in rodents. researchgate.netnih.gov This reduction in brain damage is also associated with an amelioration of motor dysfunction caused by the ischemic event. researchgate.net
The molecular mechanisms underlying the neuroprotective effects of this compound are multifaceted. One key mechanism involves the modulation of inflammatory pathways. This compound has been found to attenuate the ischemia-induced activation of nuclear factor-kappaB (NF-κB), a transcription factor that plays a central role in the inflammatory response. nih.gov Specifically, this compound blocks the increase in pIKKalpha levels and reverses the decline in IkappaBalpha, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. nih.gov
Furthermore, the neuroprotective action of this compound is associated with the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov PPAR-γ activation is known to have anti-inflammatory and neuroprotective effects. rupress.org The neuroprotective effect of this compound against ischemia appears to be linked to this upregulation of PPAR-γ expression. nih.gov Additionally, this compound has been shown to enhance the expression of cytoprotective heat shock proteins, such as HSP70 and GRP78, in the ischemic brain, which can help protect neurons from injury. researchgate.net In models of Alzheimer's disease, this compound has been shown to activate PPARγ and ATP-binding cassette subfamily A member 1 (ABCA1) signaling pathways, which promotes cholesterol efflux and reduces the production of β-amyloid protein. nih.gov
Table 3: Neuroprotective Mechanisms of Prostaglandin A1 in Ischemic Injury
| Mechanism | Effect of Prostaglandin A1 | Reference |
|---|---|---|
| Infarct Volume | Reduction | researchgate.netnih.gov |
| Motor Dysfunction | Amelioration | researchgate.net |
| NF-κB Activation | Attenuation | nih.gov |
| PPAR-γ Expression | Upregulation | nih.gov |
| Heat Shock Protein Expression (HSP70, GRP78) | Upregulation | researchgate.net |
| β-amyloid protein production | Decrease (in Alzheimer's models) | nih.gov |
Prostaglandin A1's Influence on Cholesterol Metabolism and Lipid Transport in the Brain
Prostaglandin A1 (this compound) has been identified as a significant regulator of cholesterol metabolism and lipid transport within the brain, processes that are critical for normal neural function and are often dysregulated in neurodegenerative diseases. nih.gov Research using high-throughput sequencing has revealed that this compound can influence genes related to these pathways. nih.govnih.gov The primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the ATP-binding cassette subfamily A member 1 (ABCA1) signaling pathways. nih.govnih.gov
This compound acts as a ligand and activator for PPARγ, a nuclear receptor that plays a crucial role in lipid and lipoprotein metabolism. nih.govrupress.org The activation of PPARγ by this compound, in turn, increases the expression of ABCA1. nih.govresearchgate.net ABCA1 is a key transporter protein responsible for mediating the efflux, or removal, of cholesterol from cells to apolipoprotein E (ApoE) discs. nih.gov This process is vital for maintaining cholesterol homeostasis in the central nervous system (CNS), as the brain manages its cholesterol pool largely independently of the periphery. explorationpub.com
By stimulating the PPARγ/ABCA1 pathway, this compound effectively promotes the efflux of cholesterol, leading to a decrease in intracellular cholesterol levels in brain cells. nih.govnih.gov This is particularly relevant in the context of neurodegenerative conditions like Alzheimer's disease, where disturbances in cholesterol homeostasis are a noted feature. nih.gov The ability of ABCA1 to modulate cholesterol levels in the cerebrospinal fluid (CSF) has been linked to the age of onset for Alzheimer's. nih.gov Therefore, this compound's ability to upregulate this pathway presents a key aspect of its neuroprotective potential. nih.govresearchgate.net
| Key Molecule | Role in Pathway | Effect of Prostaglandin A1 | Reference |
|---|---|---|---|
| PPARγ (Peroxisome Proliferator-Activated Receptor-Gamma) | Nuclear receptor that regulates lipid metabolism genes. | Activated by this compound. | nih.govnih.gov |
| ABCA1 (ATP-Binding Cassette Subfamily A Member 1) | Transporter protein that facilitates cholesterol efflux from cells. | Expression is increased via PPARγ activation. | nih.govresearchgate.net |
| Cholesterol | Essential lipid in the brain; excess intracellular levels can be cytotoxic. | Intracellular levels are decreased due to enhanced efflux. | nih.govnih.gov |
Regulation of β-Amyloid Protein Production and Deposition by Prostaglandin A1 in Alzheimer's Disease Models
The influence of Prostaglandin A1 on cholesterol metabolism is directly linked to its ability to regulate the production and deposition of β-amyloid (Aβ) protein, a hallmark of Alzheimer's disease (AD). nih.govnih.gov Studies in APP/PS1 transgenic mouse models of AD have demonstrated that this compound can decrease the levels of both monomeric and oligomeric forms of Aβ in a cholesterol-dependent manner. nih.govnih.gov
The mechanism hinges on the this compound-activated PPARγ/ABCA1 pathway. nih.gov By promoting cholesterol efflux and lowering intracellular cholesterol, this compound influences the activity of enzymes responsible for generating Aβ. nih.govnih.gov Specifically, this pathway leads to a decreased expression of presenilin enhancer protein 2 (PEN-2). nih.govnih.gov PEN-2 is a critical component of the γ-secretase complex, an enzyme that cleaves the amyloid precursor protein (APP) to produce Aβ peptides. nih.govnih.gov
| Component | Function/Role in AD | Effect of Prostaglandin A1 | Reference |
|---|---|---|---|
| β-Amyloid (Aβ) | Primary component of plaques in AD brain; neurotoxic. | Production and deposition of monomers, oligomers, and fibrils are decreased. | nih.govnih.gov |
| Presenilin Enhancer Protein 2 (PEN-2) | A component of the γ-secretase complex which produces Aβ. | Expression is decreased. | nih.gov |
| Cholesterol-Dependent Pathway | The link between lipid metabolism and Aβ production. | Mediates the neuroprotective effect of this compound on Aβ levels. | nih.gov |
Prostaglandin A1's Impact on Tau Phosphorylation via Protein Phosphatase 2A Activation
Beyond its effects on amyloid pathology, Prostaglandin A1 also addresses another key feature of Alzheimer's disease: the hyperphosphorylation of the tau protein. nih.govresearchgate.net Abnormally hyperphosphorylated tau detaches from microtubules and aggregates to form neurofibrillary tangles, contributing to neuronal dysfunction. researchgate.net this compound has been shown to decrease the phosphorylation of tau by directly activating Protein Phosphatase 2A (PP2A), a major phosphatase in the human brain that dephosphorylates tau. nih.govresearchgate.netnih.gov
This compound is a cyclopentenone prostaglandin, characterized by a reactive α,β-unsaturated carbonyl group in its cyclopentane (B165970) ring. researchgate.netresearchgate.net This chemical feature allows this compound to form a Michael adduct with specific protein targets. nih.govresearchgate.net Research has identified that this compound directly binds to the PP2A scaffold subunit A alpha (PPP2R1A). researchgate.netresearchgate.net This binding occurs specifically at the Cysteine 377 residue of PPP2R1A, a site critical for the enzymatic activity of the PP2A holoenzyme. nih.govresearchgate.net
The formation of this Michael adduct with PPP2R1A leads to the activation of PP2A. nih.govresearchgate.net The enhanced activity of PP2A, in turn, increases the dephosphorylation of tau. nih.gov In vivo studies using tau P301S transgenic mice, a model for tauopathy, confirmed that long-term treatment with this compound activated PP2A, significantly reduced tau phosphorylation, and resulted in improved cognitive function. nih.govresearchgate.net This effect can be blocked by okadaic acid, a known inhibitor of PP2A, confirming the central role of this phosphatase in this compound's mechanism of action. nih.govresearchgate.net
| Molecule/Process | Function/Significance | Effect of Prostaglandin A1 | Reference |
|---|---|---|---|
| Tau Protein | Microtubule-associated protein; hyperphosphorylation leads to tangles in AD. | Phosphorylation is decreased. | nih.govresearchgate.net |
| Protein Phosphatase 2A (PP2A) | Major brain phosphatase that dephosphorylates tau. Its activity is reduced in AD. | Activated by this compound. | nih.govresearchgate.net |
| PPP2R1A (PP2A Scaffold Subunit) | A core component of the PP2A enzyme. | This compound binds to its Cysteine 377 residue via a Michael addition. | nih.govresearchgate.net |
Immunomodulatory Functions of Prostaglandin A1
Prostaglandins are potent lipid mediators that play a complex and often dual role in the regulation of the immune system and inflammatory processes. nih.govbinasss.sa.cr They are generated on-demand in response to various stimuli, including inflammatory triggers. nih.gov As components of the immune system are both sources of and responders to prostaglandins, these molecules are considered important physiological immune regulators. nih.gov Prostaglandin A1, as a member of this family, partakes in these immunomodulatory functions, which are critical in the context of both normal immune homeostasis and the pathological inflammation seen in various diseases. jci.org
Modulation of Immune Cell Function by Prostaglandin A1
While much of the detailed research has focused on PGE2, the structural similarities and shared pathways suggest overlapping functions. Studies have shown that PGE1, PGE2, and PGE3 can have similar modulatory effects on cytokine production by peripheral blood mononuclear cells (PBMCs), a mixed population of immune cells including lymphocytes and monocytes. nih.gov This suggests that the immunomodulatory effects may be a broader feature of the prostaglandin class. In the CNS, prostaglandins affect microglia, the resident immune cells, influencing their ability to clear toxic proteins and control inflammation. jci.org The activation of certain prostaglandin signaling pathways can suppress beneficial microglial functions, such as chemotaxis and clearance of Aβ peptides. jci.orgresearchgate.net
Prostaglandin A1's Role in Suppressing Immune Responses and Cytokine Production
A key aspect of the immunomodulatory function of prostaglandins is the suppression of specific immune responses and the production of inflammatory cytokines. nih.gov This is particularly true for prostaglandins of the E series, which are potent inhibitors of many effector functions. nih.gov They are known to down-regulate the production of the Th1 cytokine interferon-gamma (IFN-γ) and the monocyte-derived pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govnih.gov
Research comparing PGE1, PGE2, and PGE3 found that all three subtypes could strongly inhibit TNF-α production in both concanavalin (B7782731) A- and lipopolysaccharide (LPS)-stimulated PBMCs. nih.gov They also inhibited IFN-γ production in ConA-stimulated cells. nih.gov Conversely, these prostaglandins were found to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in LPS-stimulated cells. nih.gov This pattern of cytokine modulation—suppressing pro-inflammatory cytokines while in some contexts promoting anti-inflammatory ones—highlights a key mechanism by which prostaglandins, including this compound, can suppress immune responses and resolve inflammation. nih.gov This function is crucial for preventing excessive tissue damage from prolonged inflammatory reactions. nih.gov
Structure Activity Relationship Studies of Prostaglandin A1 Analogs
Influence of Cyclopentenone Ring Modifications on Biological Activity
The cyclopentenone ring is a central structural feature of PGA1, and modifications to this ring significantly impact its biological activity. The presence of the α,β-unsaturated carbonyl within this ring is a key determinant of the biological effects of cyclopentenone prostaglandins (B1171923). epa.gov Research indicates that altering the substituents or structure of the cyclopentenone ring can modulate the potency and type of activity observed in this compound analogs. For instance, studies on punaglandins, which are chlorinated cyclopentenone prostaglandins, have shown that these compounds exhibit more potent antiproliferative effects compared to A and J series prostaglandins. cmdm.twnih.gov This suggests that specific modifications, such as halogenation on the cyclopentenone ring, can enhance the biological activity of these prostaglandin (B15479496) derivatives. The core cyclopentenone structure is considered essential for the characteristic biological actions of this class of prostaglandins.
Impact of Double Bond Positions and Stereochemistry on Cytotoxicity and Other Effects
The position and stereochemistry of double bonds within the this compound structure play a crucial role in its biological profile, particularly concerning cytotoxicity. This compound contains a double bond at the 10,11 position in the cyclopentenone ring and a 13,14-trans double bond in the α-chain. wikidata.orgwikipedia.orghmdb.ca SAR studies on PGA derivatives have provided insights into the importance of these features. It has been observed that the introduction of a double bond at the C7-8 position can potentiate cytotoxicity. nih.gov Furthermore, a double bond at the C12-13 position appears to be essential for full cytotoxic activity in PGA derivatives. nih.gov
The stereochemistry of the molecule also contributes to its effects. While the stereochemistry of the R2 chain (ω-chain) may not be essential for cytotoxicity, with 12-epi derivatives retaining full activity, the configuration at other centers is important. nih.gov Specifically, saturation of the C13-C14 double bond in this compound analogs has been shown to enhance biological stability but results in decreased antiproliferative activity. uni.lu Conversely, the configurational inversion at the C12 stereocenter from the natural S configuration to the unnatural R geometry not only enhances biological stability but also significantly suppresses tumor cell growth. uni.lu This highlights the critical influence of specific double bond positions and stereochemical configurations on the biological potency of this compound analogs.
Importance of Reactive Moiety for Specific Molecular Interactions
A defining characteristic of this compound and other cyclopentenone prostaglandins is the presence of a highly reactive α,β-unsaturated carbonyl group located in the cyclopentenone ring. epa.govlipidmaps.orgnih.govbidd.groupnih.gov This moiety is electrophilic and readily undergoes Michael addition reactions with nucleophilic centers in biological molecules, particularly the thiol groups of cysteine residues in proteins. epa.govbidd.groupnih.gov This ability to form covalent adducts with cellular proteins is considered a significant mechanism underlying the biological effects of cyclopentenone prostaglandins. bidd.group
Methodologies for Prostaglandin A1 Research
Advanced Analytical Techniques for Prostaglandin (B15479496) A1 and its Metabolites
High-Throughput Sequencing in Lipid Metabolism Research
High-throughput sequencing, such as RNA sequencing (RNA-Seq), is a powerful tool used to investigate the global changes in gene expression in response to compounds like PGA1, offering insights into affected biological pathways, including lipid metabolism. This technique allows for the simultaneous measurement of the expression levels of thousands of genes, providing a comprehensive snapshot of the transcriptional landscape.
High-throughput RNA-sequencing has also been applied in studies investigating the effects of dietary interventions on glucose and lipid metabolism, where changes in the expression of genes involved in lipid metabolism pathways, including arachidonic acid metabolism (from which prostaglandins (B1171923) are derived), were analyzed. mdpi.com While these studies may not directly focus on exogenous this compound, they highlight the utility of high-throughput sequencing in understanding the complex interplay of genes regulating lipid metabolic processes that can be influenced by prostaglandins. mdpi.comeasychair.org
Proteomic Approaches (e.g., 2-D Electrophoresis, Mass Spectrometry) for Protein Expression Analysis
Proteomic approaches, including two-dimensional (2-D) gel electrophoresis and mass spectrometry, are essential for analyzing changes in protein expression and identifying proteins that interact with or are modified by this compound. These techniques allow researchers to separate complex protein mixtures and identify individual proteins based on their mass-to-charge ratio.
2-D electrophoresis separates proteins based on their isoelectric point and molecular weight, and subsequent mass spectrometry (such as MALDI-TOF/TOF or LC-MS/MS) is used to identify the separated proteins. researchgate.netphysiology.orgcambridge.org This combination is widely used to compare protein profiles between different sample groups, such as cells treated with this compound versus control cells. researchgate.net
Research has utilized 2-D electrophoresis and mass spectrometry to analyze protein expression changes in cells treated with this compound. researchgate.net For example, a study on an established insect cell line (BCIRL-HzAM1 cells) treated with this compound showed substantial changes in the expression of certain proteins as analyzed by 2-D electrophoresis and subsequent MALDI TOF/TOF mass spectrometry. researchgate.net The identified proteins were categorized into various functional groups, including those involved in lipid metabolism, signal transduction, and cell functions, supporting the hypothesis that this compound modulates gene expression which is reflected in protein level changes. researchgate.net
Biotinylated analogs of cyclopentenone prostaglandins, including this compound, have been used in proteomic studies combined with 2-D electrophoresis and mass spectrometry or avidin (B1170675) chromatography and LC-MS/MS to identify novel cellular targets for covalent modification. researchgate.net These studies have identified proteins involved in stress response, protein synthesis, cytoskeletal regulation, and carbohydrate metabolism as targets, unveiling novel interactions of this compound that contribute to understanding its anti-proliferative and metabolic actions. researchgate.net
Molecular Biology Techniques (e.g., qPCR, Reporter Gene Assays) for Gene Expression Studies
Molecular biology techniques, such as quantitative real-time PCR (qPCR) and reporter gene assays, are crucial for studying the effects of this compound on gene expression at the mRNA level and investigating the transcriptional regulation of target genes.
qPCR is used to quantify the expression levels of specific genes by measuring the amount of their corresponding mRNA. researchgate.netnih.gov This technique is highly sensitive and allows for the detection of even subtle changes in gene expression. qPCR has been used to confirm changes in mRNA expression levels that were suggested by proteomic analysis, demonstrating that changes observed at the protein level are often reflected in altered gene transcription. researchgate.net Studies investigating the effects of prostaglandins, including those in the PGA family, on gene expression in various tissues and cell types frequently employ qPCR to measure the mRNA levels of prostaglandin pathway genes or downstream targets. researchgate.netarvojournals.org
Reporter gene assays are used to study the transcriptional activity of gene promoters or regulatory elements in response to stimuli like this compound. nih.govfrontiersin.org In these assays, a reporter gene (e.g., luciferase or secreted alkaline phosphatase) is placed under the control of a putative regulatory sequence. Changes in reporter gene expression indicate how the regulatory sequence responds to the treatment. nih.govfrontiersin.org Research on this compound has shown that it can enhance the expression of genes like c-fos, at least partly by increasing the binding of heat shock factor-1 to heat shock elements in the gene promoter. nih.gov Reporter gene assays have been instrumental in demonstrating that this compound enhances the activity of transcription factors like AP-1 (activating protein-1), although detecting this enhancement can be dependent on the timing of the assay relative to this compound presence. nih.gov
Functional Assays for Platelet Activity and Hemodynamics
Functional assays are employed to assess the biological effects of this compound on cellular functions, particularly platelet activity and its implications for hemodynamics. These assays measure the physiological response of cells or tissues to this compound.
Platelet aggregation assays are commonly used to evaluate the effect of compounds on platelet function. These assays measure the ability of platelets to clump together in response to agonists. While prostaglandin E1 (PGE1) is often included in platelet function assays to make them specific for certain pathways, the effects of this compound on platelet activity can also be investigated. researchgate.netahajournals.org Studies on the effects of various compounds on hemostasis and prostaglandin expression in animal models have included platelet aggregation assays to assess changes in platelet function. researchgate.net
Hemodynamics, the study of blood flow, can be assessed using various methods, including in vitro flow assays and in vivo measurements. Microfluidic flow assays are increasingly used to recreate physiological shear stress conditions and study platelet adhesion and aggregation under flow. frontiersin.orgplos.org These systems allow for the examination of platelet behavior under conditions that mimic blood flow in vessels. frontiersin.orgplos.org While direct studies specifically detailing the use of these assays to measure the hemodynamic effects of this compound were not prominently found, these methodologies are fundamental in assessing the impact of vasoactive compounds, a category to which prostaglandins belong, on blood flow and platelet-vessel wall interactions. frontiersin.orgplos.org The influence of prostaglandins on vascular tone and platelet function is a key aspect of their biological activity, and functional assays are critical for characterizing these effects. researchgate.net
Current Research Challenges and Future Directions in Prostaglandin A1 Investigations
Elucidating Undiscovered Mechanisms of Prostaglandin (B15479496) A1 Cellular Control
The precise and complete mechanisms by which PGA1 exerts its various cellular effects are still under investigation. While it is known that this compound can activate specific receptors, including the prostaglandin A receptor (PGAR), triggering downstream signaling cascades, the full spectrum of these pathways and their interactions is not yet fully understood. ontosight.ai Research indicates that this compound's biological actions are significantly influenced by its ability to form covalent adducts with nucleophiles, particularly thiol groups in proteins and glutathione (B108866), through its reactive α,β-unsaturated carbonyl group. nih.govaacrjournals.org This property is considered essential for several of its biological actions, including PPAR activation and inhibition of NF-κB and AP-1 transcription factors. aacrjournals.org
Further research is needed to fully elucidate how these covalent modifications contribute to the diverse cellular responses observed with this compound treatment. For instance, while this compound has been shown to inhibit NF-κB activation by preventing phosphorylation and degradation of its inhibitor IκB-α, the detailed molecular steps and the role of covalent modification in this process warrant further exploration. pnas.org Additionally, the induction of heat shock proteins (HSPs), such as HSP70, by this compound is another observed mechanism, but the complete signaling pathways linking this compound interaction to HSP synthesis are still being uncovered. elsevier.esscielo.br Studies in Aedes albopictus cells have shown that this compound stimulates the synthesis of several polypeptides, including those with molecular masses corresponding to stress proteins, highlighting the complexity of its effects on protein synthesis. scielo.br
Undiscovered mechanisms may also involve the modulation of cellular detoxification systems and drug-metabolizing enzymes, particularly in the context of cancer chemoresistance, suggesting potential avenues for future research into how this compound interacts with these systems. nih.gov
Addressing the Functional Significance of Novel Prostaglandin A1 Protein Targets
The identification of novel protein targets for this compound is an active area of research, and understanding the functional significance of these interactions presents a key challenge. This compound's ability to form covalent adducts with protein cysteine residues suggests a broad range of potential targets, and the nature of these modified proteins can be cell-type-dependent. researchgate.net
Recent studies have identified members of the aldo-keto reductase (AKR) family, specifically AKR1B10, as selective targets for modification and inhibition by this compound. aacrjournals.org AKR enzymes are involved in metabolizing aldehydes and drugs, and their role in inflammation and tumorigenesis makes them significant targets. aacrjournals.org Molecular modeling and cellular experiments have indicated that this compound can covalently bind to Cys299 near the active site of AKR1B10, leading to a loss of enzymatic activity, an effect enhanced by depletion of cellular glutathione. aacrjournals.org The functional significance of this inhibition lies in its potential to counteract cancer chemoresistance, as AKR1B10 contributes to the metabolism of certain anticancer drugs. aacrjournals.org
Exploring Potential Clinical Applications and Translational Research for Prostaglandin A1-Based Therapies
The diverse biological activities of this compound suggest potential clinical applications, but translating these findings into therapeutic strategies faces several challenges. Research has indicated the potential of this compound as an antitumor agent, with actions including direct cytostatic/cytotoxic effects on cancer cells and inhibitory activity on tumor-associated enzymatic functions like telomerase. ncats.io Studies have shown that this compound can induce concentration-dependent inhibition of DNA synthesis and trigger apoptosis in cancer cells through mechanisms involving Ras isoform activation and caspase activation. ncats.io this compound has also demonstrated growth-inhibitory activity on specific cancer cells, such as human ovarian cancer cells. bertin-bioreagent.com
Beyond oncology, this compound has shown neuroprotective potential in rodent models of focal cerebral ischemia. ncats.io It has also been found to inhibit the replication of certain viruses, including bovine viral diarrhea virus (BVDV) and HIV-1, by mechanisms that may involve the induction of HSP70 proteins or targeting ribosomal subunits and eukaryotic initiation factors. elsevier.esnih.gov The reduction of virus-induced vacuolization in infected cells treated with this compound further supports its antiviral effect. elsevier.es
Translational research is needed to develop this compound-based therapies. While this compound itself has shown activity, its relatively weak potency in some contexts has led to efforts to synthesize novel analogs with greater potency and specificity. researchgate.net Exploring the therapeutic potential of this compound in neurodegenerative disorders, particularly those involving excitotoxicity, is another area requiring further detailed studies. nih.gov The potential use of cyclopentenone prostaglandins (B1171923), including this compound, in the treatment of HIV infection has also been suggested based on their ability to suppress viral replication in vitro. nih.gov
Future directions in clinical applications and translational research include:
Developing more potent and specific this compound analogs. researchgate.net
Conducting in-depth studies to understand the pharmacokinetics and pharmacodynamics of this compound and its derivatives.
Investigating targeted delivery methods to enhance the efficacy and reduce potential off-target effects.
Designing and executing preclinical and clinical trials to evaluate the safety and efficacy of this compound-based therapies for specific diseases, such as cancer, viral infections, and neurodegenerative conditions.
Comparative Studies of Prostaglandin A1 with Structurally Related Bioactive Lipids (e.g., Phytoprostanes)
Comparative studies of this compound with structurally related bioactive lipids, such as phytoprostanes, are important for understanding the similarities and differences in their biological activities and mechanisms of action. Phytoprostanes are a class of compounds formed by the non-enzymatic oxidation of polyunsaturated fatty acids in plants, particularly α-linolenic acid. nih.govmdpi.comtandfonline.com They share structural analogies with mammalian prostaglandins, including A-class prostaglandins like this compound. nih.govtandfonline.comresearchgate.net
Studies comparing the biological activities of phytoprostanes and prostaglandins have revealed both functional matches and divergences. For instance, A1-phytoprostanes have been shown to inhibit the transactivation of NF-κB in a dose-dependent manner, similar to this compound. nih.gov This suggests that phytoprostanes can mimic some of the anti-inflammatory activities of prostaglandins. nih.govtandfonline.com However, the operative concentrations and the extent of activity can differ between specific phytoprostanes and prostaglandins. nih.gov
Comparative research has also explored the antitumor effects of phytoprostanes and prostaglandins, with some phytoprostanes demonstrating the capacity to induce apoptosis in cancer cells, similar to A-class prostaglandins. nih.gov For example, 16-A1-PhytoP has been shown to induce apoptosis of T-cell lymphoma to a greater extent than PGA2. nih.gov
Further comparative studies are needed to:
Systematically compare the binding affinities and target specificities of this compound and various phytoprostanes to cellular proteins and receptors.
Investigate the similarities and differences in the signaling pathways activated or modulated by this compound and related bioactive lipids.
Assess the in vivo effects of phytoprostanes in mammalian systems and compare them to those of this compound to determine potential therapeutic or health-promoting properties of dietary phytoprostanes.
Elucidate the structural features that determine the specific biological activities of these related lipid classes.
These comparative studies can provide valuable insights into the structure-activity relationships of cyclopentenone lipids and potentially lead to the identification of novel therapeutic leads or dietary compounds with beneficial effects.
Q & A
Q. What are the primary biosynthetic pathways and endogenous roles of prostaglandin A1 in mammalian systems?
PGA1 is synthesized from arachidonic acid via cyclooxygenase (COX) and subsequent dehydration of prostaglandin H2 (PGH2). It acts as an endogenous mediator with anti-inflammatory, anti-viral, and anti-cancer properties . Key roles include modulating vascular tone, platelet aggregation, and cellular stress responses. Researchers should validate biosynthesis pathways using techniques like LC-MS/MS for metabolite profiling and COX inhibition assays to confirm precursor dependencies .
Q. How does this compound exert anti-inflammatory effects at the molecular level?
this compound inhibits NF-κB signaling by covalently modifying IκB kinase (IKK), thereby suppressing pro-inflammatory cytokine production. Methodologically, this can be studied using luciferase reporter assays for NF-κB activity, Western blotting for IκBα degradation, and ELISA for cytokine quantification (e.g., TNF-α, IL-6) in macrophage or endothelial cell models .
Q. What experimental models are suitable for studying this compound's anti-viral properties?
In vitro models include viral replication assays (e.g., influenza A in MDCK cells) treated with this compound (10–50 μM), with viral titers quantified via plaque assays. In vivo, murine models of viral infection can assess this compound’s efficacy via survival rates and viral load measurements (qRT-PCR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported dual roles in apoptosis and cell survival?
Discrepancies arise from cell-type specificity and concentration-dependent effects. For example, this compound induces apoptosis in cancer cells (e.g., HepG2) via ROS-mediated JNK activation but promotes survival in stressed endothelial cells. Researchers should compare dose-response curves (e.g., 5–100 μM this compound) across cell lines, using flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for survival pathways (e.g., Akt phosphorylation) .
Q. What methodological considerations are critical when studying this compound’s inhibition of platelet activation?
Key steps include:
- Aggregation assays : Use turbidimetry with human platelets stimulated by thrombin/collagen, pre-treated with this compound (1–20 μM).
- Calcium flux : Measure intracellular Ca²⁺ via Fluo-3/AM fluorescence.
- TXA2 synthesis : Quantify TXB2 (stable TXA2 metabolite) using radioimmunoassay. Contradictory results may stem from donor variability or agonist strength; include controls like aspirin (COX inhibitor) and replicate across ≥3 donor samples .
Q. How can in vitro findings on this compound’s anti-cancer effects be translated to in vivo models?
Challenges include this compound’s short half-life and off-target effects. Strategies:
- Drug delivery : Use nanoparticle encapsulation to enhance stability.
- Xenograft models : Administer this compound (5 mg/kg/day, IP) in nude mice with implanted tumors, monitoring growth via caliper measurements and PET imaging.
- Biomarker analysis : Profile apoptosis markers (e.g., cleaved caspase-3) and angiogenesis factors (VEGF) in tumor tissue .
Q. What experimental designs address variability in this compound’s effects across different cell types?
- Comparative transcriptomics : Perform RNA-seq on this compound-treated endothelial vs. cancer cells to identify cell-specific pathways.
- Pharmacokinetic profiling : Measure this compound uptake and metabolism using LC-MS in primary vs. immortalized cells.
- Co-culture systems : Model cell-cell interactions (e.g., platelets + endothelial cells) to mimic physiological contexts .
Methodological Tables
Table 1. Key experimental parameters for studying this compound’s platelet inhibition
| Parameter | Method | Typical this compound Concentration | Outcome Measure |
|---|---|---|---|
| Platelet aggregation | Turbidimetry (agonist: thrombin/collagen) | 1–20 μM | % inhibition of aggregation |
| Intracellular Ca²⁺ | Fluo-3/AM fluorescence | 10 μM | Fluorescence intensity |
| TXA2 synthesis | Radioimmunoassay (TXB2 quantification) | 5–50 μM | pg/mL TXB2 |
Table 2. Addressing data contradictions in this compound studies
| Contradiction | Resolution Strategy | Example Study Design |
|---|---|---|
| Pro-apoptotic vs. pro-survival effects | Cell-type-specific RNA-seq + dose-response assays | Compare HepG2 vs. HUVEC cells |
| Variable anti-viral efficacy | Pharmacokinetic modeling + in vivo validation | Murine influenza model + LC-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
